molecular formula C11H20O2 B15175521 3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester CAS No. 7037-13-0

3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester

Cat. No.: B15175521
CAS No.: 7037-13-0
M. Wt: 184.27 g/mol
InChI Key: PRLUVOLIWGMYOV-AAXQSMANSA-N
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Description

3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester is an organic compound with the molecular formula C11H20O2. It is a methyl ester derivative of 3-heptenoic acid, characterized by the presence of an ethyl and a methyl group on the heptenoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester typically involves the esterification of 3-heptenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The general reaction can be represented as follows:

3-Heptenoic acid+MethanolAcid Catalyst3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester+Water\text{3-Heptenoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 3-Heptenoic acid+MethanolAcid Catalyst​3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process. Additionally, the reaction can be carried out under reduced pressure to facilitate the removal of water and drive the equilibrium towards ester formation.

Chemical Reactions Analysis

Types of Reactions

3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules.

    Industry: The ester is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to form the corresponding carboxylic acid and methanol. This hydrolysis reaction is catalyzed by acids or bases and involves the nucleophilic attack of water on the carbonyl carbon of the ester.

Comparison with Similar Compounds

Similar Compounds

    Heptanoic acid, 2-methyl-, methyl ester: Similar in structure but lacks the ethyl group.

    4-Heptenoic acid, ethyl ester: Similar in structure but has an ethyl ester group instead of a methyl ester group.

Uniqueness

3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester is unique due to the presence of both an ethyl and a methyl group on the heptenoic acid chain. This structural feature can influence its reactivity and applications in various fields.

Properties

CAS No.

7037-13-0

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

methyl (E,2R)-2-ethyl-4-methylhept-3-enoate

InChI

InChI=1S/C11H20O2/c1-5-7-9(3)8-10(6-2)11(12)13-4/h8,10H,5-7H2,1-4H3/b9-8+/t10-/m1/s1

InChI Key

PRLUVOLIWGMYOV-AAXQSMANSA-N

Isomeric SMILES

CCC/C(=C/[C@@H](CC)C(=O)OC)/C

Canonical SMILES

CCCC(=CC(CC)C(=O)OC)C

Origin of Product

United States

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